5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylphenyl group, a mercapto group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: The core structure can be synthesized through a condensation reaction between a suitable pyridine derivative and a urea derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable catalyst like aluminum chloride.
Incorporation of the Mercapto Group: The mercapto group can be introduced through a thiolation reaction using a thiolating agent such as thiourea.
Addition of the Pyrazolyl Group: The final step involves the addition of the pyrazolyl group through a cyclization reaction using 1-methyl-1H-pyrazole and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The pyrido[2,3-d]pyrimidinone core can be reduced under hydrogenation conditions to form a dihydropyrimidinone derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties can be leveraged to improve the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 5-(chloromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The presence of the difluoromethyl group in 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(1-methyl-1H-pyrazol-3-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one distinguishes it from similar compounds This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(1-methylpyrazol-3-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5OS/c1-10-5-4-6-15(11(10)2)27-18-16(19(28)24-20(27)29)12(17(21)22)9-14(23-18)13-7-8-26(3)25-13/h4-9,17H,1-3H3,(H,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACVDPWMFVOUEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=NN(C=C4)C)C(F)F)C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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